Oxetan-2-ylmethanol

Physical Organic Chemistry Reaction Mechanism Synthetic Methodology

Oxetan-2-ylmethanol (CAS 61266-70-4) is a four-membered cyclic ether (oxetane) bearing a primary alcohol substituent. The oxetane ring is widely recognized in medicinal chemistry as a metabolically stable, polar isostere that can replace gem-dimethyl or carbonyl groups to improve key drug properties like solubility and metabolic stability.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 61266-70-4
Cat. No. B110775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetan-2-ylmethanol
CAS61266-70-4
Synonyms2-Hydroxymethyloxetane;  _x000B_Oxetan-2-ylmethanol
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC1COC1CO
InChIInChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2
InChIKeyPQZJTHGEFIQMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetan-2-ylmethanol (CAS 61266-70-4): A Strategic 4-Membered Ring Building Block for Isosteric Replacement in Drug Discovery and Synthesis


Oxetan-2-ylmethanol (CAS 61266-70-4) is a four-membered cyclic ether (oxetane) bearing a primary alcohol substituent . The oxetane ring is widely recognized in medicinal chemistry as a metabolically stable, polar isostere that can replace gem-dimethyl or carbonyl groups to improve key drug properties like solubility and metabolic stability [1]. This bifunctional scaffold serves as a crucial synthetic intermediate, enabling the modular introduction of oxetane motifs into more complex molecular architectures for both pharmaceutical and agrochemical development .

Why Generic Oxetane or Alcohol Building Blocks Cannot Replace Oxetan-2-ylmethanol in Targeted Syntheses


Simply substituting Oxetan-2-ylmethanol with a generic oxetane derivative or a simple aliphatic alcohol in a synthetic sequence can lead to process failure or suboptimal molecular properties in the final product. The unique combination of the strained 4-membered ring and the primary alcohol creates a specific reactivity and hydrogen-bonding capacity distinct from its positional isomers, like oxetan-3-ylmethanol, or other heterocyclic alcohols like tetrahydrofuran-3-ol [1]. Furthermore, the oxetane ring's ability to act as a metabolic soft spot or a conformational constraint is not replicated by its 5-membered counterparts or acyclic bioisosteres, making it a non-substitutable scaffold when precise modulation of lipophilicity, solubility, and metabolic stability is required in a drug candidate [2].

Quantitative Evidence for the Differentiation of Oxetan-2-ylmethanol from Structural Analogs


Kinetic and Thermodynamic Product Selectivity in Competitive SNi Cyclization vs. Tetrahydrofuran-3-ol Formation

Oxetan-2-ylmethanol's formation via a 4-membered ring closure competes with a 5-membered ring closure that yields tetrahydrofuran-3-ol. Ab initio calculations show that the transition state barriers for forming both products from a common precursor are comparable (~70 kJ/mol). However, the thermodynamic stability of the products differs significantly, with tetrahydrofuran-3-ol being 82 kJ/mol more stable [1]. This energy difference guides the synthetic outcome: under kinetic control, the oxetane product can be selectively obtained, but under thermodynamic conditions, the five-membered ring will dominate. This quantifiable difference dictates reaction design when a choice between these structural outcomes exists.

Physical Organic Chemistry Reaction Mechanism Synthetic Methodology

Comparative Activation Energy Barrier for 4-exo-tet vs. 5-endo-tet Cyclization Pathways

In a direct comparison of competitive intramolecular nucleophilic substitution (SNi) pathways, the formation of the 4-membered oxetane ring in Oxetan-2-ylmethanol and the 5-membered ring in tetrahydrofuran-3-ol were calculated to have comparable activation energy barriers. The study reports that the barriers to the transition states are comparable, at approximately 70 kJ/mol for each process [1]. This indicates that the kinetic feasibility for forming the more strained oxetane is not significantly disfavored compared to the less strained 5-membered ring, which is an important consideration in selecting a starting material for a cyclization.

Computational Chemistry Reaction Kinetics Ring Strain

Differentiation by Isosteric Potential: Conformational and Physicochemical Modulation vs. Gem-Dimethyl and Carbonyl Groups

The oxetane ring in Oxetan-2-ylmethanol is a key bioisostere that systematically alters molecular properties compared to the structural features it replaces. Reviews on oxetane applications in drug discovery quantify that replacing a gem-dimethyl group with an oxetane can reduce lipophilicity (LogP) by approximately 0.4–1.7 units, increase aqueous solubility, and significantly reduce CYP enzyme inhibition [1]. Similarly, substituting a carbonyl group with an oxetane modifies the pKa of adjacent amines by up to 2–3 units and changes hydrogen-bonding capacity [2]. This targeted modulation is a primary driver for incorporating oxetane-containing building blocks like Oxetan-2-ylmethanol over non-oxetane alternatives.

Medicinal Chemistry Bioisosteres Drug Design

Evidence-Backed Application Scenarios for Procuring Oxetan-2-ylmethanol in R&D Workflows


Medicinal Chemistry: Modulating LogP and Metabolic Stability of Lead Candidates

Procuring Oxetan-2-ylmethanol is most strategic for medicinal chemistry projects requiring a late-stage modification to lower LogP, improve aqueous solubility, or reduce CYP liability. The oxetane ring's known effect of reducing LogP by up to 1.7 units compared to a gem-dimethyl group, as evidenced in multiple drug discovery programs, makes it a high-value building block for hit-to-lead and lead optimization efforts [1]. This is particularly relevant for central nervous system (CNS) or kinase inhibitor programs where physicochemical property space is tightly constrained.

Synthetic Methodology Development: Accessing Strained Heterocycles via 4-exo-tet Cyclization

Researchers focused on developing new methodologies for constructing strained rings can utilize Oxetan-2-ylmethanol as both a target and a benchmark for 4-exo-tet cyclization efficiency. The quantified activation barrier (~70 kJ/mol) for its formation provides a key baseline for evaluating new catalysts or reaction conditions designed to overcome the inherent thermodynamic driving force toward 5-membered ring expansion [2]. This evidence supports its use as a standard substrate in physical organic chemistry studies.

Agrochemical Discovery: Designing Bioactive Molecules with Enhanced Environmental Profiles

In agrochemical research, where improved environmental fate and lower off-target toxicity are paramount, the oxetane motif's ability to enhance metabolic stability and reduce LogP is directly applicable. Procuring Oxetan-2-ylmethanol allows for the modular synthesis of novel fungicides or herbicides that leverage the same isosteric principles validated in the pharmaceutical industry, offering a tangible pathway to next-generation crop protection agents with differentiated property profiles [1].

Chemical Biology: Synthesis of Bifunctional Probes and Activity-Based Protein Profiling (ABPP) Tools

Oxetan-2-ylmethanol serves as a versatile starting material for generating reactive or functionalizable probes. Its use in the synthesis of tosylate esters, such as Toluene-4-sulfonic acid oxetan-2-ylmethyl ester, provides a reactive handle for linking the oxetane scaffold to other moieties, including fluorophores, biotin, or covalent warheads . This makes it a critical procurement item for laboratories engaged in chemical probe development.

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